molecular formula C12H17NOS B12956631 (E)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide

(E)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide

Katalognummer: B12956631
Molekulargewicht: 223.34 g/mol
InChI-Schlüssel: CFUOFKNOBNRBAS-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide is an organic compound with a unique structure that includes a sulfinamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with 2-phenylethylidene. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the sulfinamide group to a sulfone or sulfoxide.

    Reduction: Reduction reactions can revert the sulfinamide group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Wissenschaftliche Forschungsanwendungen

(E)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism by which (E)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, depending on the compound’s structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (E)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide include other sulfinamides and related organic compounds with similar functional groups.

Uniqueness

What sets this compound apart is its specific structure, which may confer unique reactivity and biological activity compared to other sulfinamides. This uniqueness can make it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H17NOS

Molekulargewicht

223.34 g/mol

IUPAC-Name

(NE)-2-methyl-N-(2-phenylethylidene)propane-2-sulfinamide

InChI

InChI=1S/C12H17NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/b13-10+

InChI-Schlüssel

CFUOFKNOBNRBAS-JLHYYAGUSA-N

Isomerische SMILES

CC(C)(C)S(=O)/N=C/CC1=CC=CC=C1

Kanonische SMILES

CC(C)(C)S(=O)N=CCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.